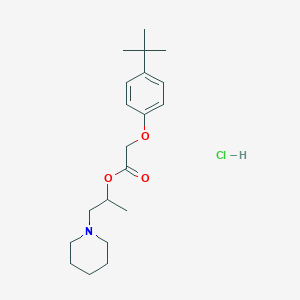
1-methyl-2-(1-piperidinyl)ethyl (4-tert-butylphenoxy)acetate hydrochloride
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves multi-component reactions and specific conditions to achieve the desired molecular architecture. For example, Khan et al. (2013) reported the synthesis of a structurally similar compound through a one-pot three-component reaction involving salicylaldehyde, diethyl malonate, and piperidine, highlighting the importance of specific reagents and conditions in the synthesis process (Khan et al., 2013).
Molecular Structure Analysis
The molecular and crystal structures of closely related compounds reveal the significance of hydrogen bonding and other non-covalent interactions in determining the conformation and packing of molecules in crystals. Kuleshova and Khrustalev (2000) detailed the role of hydrogen bonds in the molecular packing of hydroxy derivatives of hydropyridine, offering insights into how similar interactions might influence the structure of the compound (Kuleshova & Khrustalev, 2000).
Chemical Reactions and Properties
Specific chemical reactions involving piperidine derivatives, such as the synthesis and evaluation of SB-235753 for PET imaging, illustrate the chemical reactivity and potential applications of these compounds in various fields, including their interactions and transformation under certain conditions (Matarrese et al., 2000).
Physical Properties Analysis
The analysis of physical properties such as crystal structure and hydrogen bonding provides valuable information on the compound's stability, solubility, and crystalline form. For example, the work by Khan et al. (2013) on the crystal and molecular structure of a related compound offers insights into how these properties are crucial for understanding the physical characteristics of organic compounds (Khan et al., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are influenced by the compound's molecular structure and the presence of specific functional groups. Studies on related compounds, such as those by Kuleshova and Khrustalev (2000), provide a foundation for understanding the chemical behavior and potential reactivity of “1-methyl-2-(1-piperidinyl)ethyl (4-tert-butylphenoxy)acetate hydrochloride” (Kuleshova & Khrustalev, 2000).
Propriétés
IUPAC Name |
1-piperidin-1-ylpropan-2-yl 2-(4-tert-butylphenoxy)acetate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31NO3.ClH/c1-16(14-21-12-6-5-7-13-21)24-19(22)15-23-18-10-8-17(9-11-18)20(2,3)4;/h8-11,16H,5-7,12-15H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXTFHBHDXYXASR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCCCC1)OC(=O)COC2=CC=C(C=C2)C(C)(C)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Piperidin-1-ylpropan-2-yl 2-(4-tert-butylphenoxy)acetate;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N~1~-[2-(cyclohexylthio)ethyl]-N~2~-(2,5-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4016527.png)
![N-benzyl-4-{4-methyl-3-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-1-phthalazinamine](/img/structure/B4016539.png)
![4-(7-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)phenyl 4-methylbenzenesulfonate](/img/structure/B4016546.png)
![N-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethyl}-N-(2-chlorophenyl)methanesulfonamide](/img/structure/B4016554.png)
![ethyl 1-[N-(methylsulfonyl)-N-phenylalanyl]-4-piperidinecarboxylate](/img/structure/B4016556.png)
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)-N~1~-(3-nitrophenyl)glycinamide](/img/structure/B4016559.png)
![N-cyclohexyl-2-{[N-(4-methoxyphenyl)-N-(methylsulfonyl)alanyl]amino}benzamide](/img/structure/B4016563.png)
![N-cyclohexyl-2-{[N-(2-fluorophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4016565.png)


![4-[3-(2-furyl)propanoyl]-2-(4-methoxybenzyl)morpholine](/img/structure/B4016613.png)
![methyl [(3-benzyl-8-ethyl-8-methyl-4-oxo-3,6,8,9-tetrahydro-4H-pyrano[3',4':5,6]pyrido[2,3-d]pyrimidin-2-yl)thio]acetate](/img/structure/B4016620.png)

![N-[5-({2-[(4-methoxy-2-nitrophenyl)amino]-2-oxoethyl}thio)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B4016628.png)